molecular formula C20H21ClN4O4S2 B2754396 N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide CAS No. 851979-19-6

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide

Cat. No.: B2754396
CAS No.: 851979-19-6
M. Wt: 480.98
InChI Key: FGMWUZYGCGMLIB-UHFFFAOYSA-N
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Description

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide is a useful research compound. Its molecular formula is C20H21ClN4O4S2 and its molecular weight is 480.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

The compound has been studied in the context of synthesizing a wide range of derivatives, showcasing its utility in organic synthesis. For instance, derivatives of benzothiazole, such as those involving the chlorobenzo[d]thiazol moiety, have been explored for their potential in catalyzing one-pot synthesis reactions, contributing to green chemistry by offering mild reaction conditions and high yields (Khazaei et al., 2015).

Antiviral and Antimicrobial Activity

Compounds derived from chlorobenzo[d]thiazol have shown promise in antiviral and antimicrobial applications. Synthesis of thiadiazole sulfonamides, for example, has demonstrated certain antiviral activities, highlighting the potential for developing new antiviral agents using this chemical backbone (Chen et al., 2010). Moreover, antimicrobial evaluations of similar compounds have revealed their effectiveness against various bacterial and fungal species, indicating their broad-spectrum antimicrobial potential (Chawla, 2016).

Antitumor Properties

Research into benzothiazole derivatives has also extended into the realm of anticancer activity. New derivatives synthesized from chlorobenzo[d]thiazol have been screened for their antitumor properties, showing promising results in the search for new anticancer agents. This suggests the compound's relevance in medicinal chemistry for designing novel therapeutic agents (Horishny et al., 2020).

Enzyme Inhibition

The compound's derivatives have been explored for their enzyme inhibitory effects, particularly in the context of α-glucosidase and acetylcholinesterase inhibition. This indicates potential applications in treating diseases like diabetes and Alzheimer's through the inhibition of relevant enzymes, demonstrating the compound's versatility in drug discovery (Abbasi et al., 2019).

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMWUZYGCGMLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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